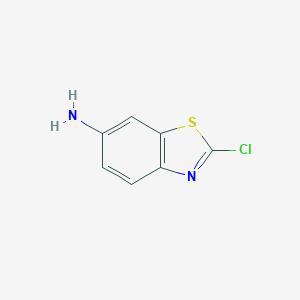

6-Amino-2-chlorobenzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTWPDOGEAHMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448377 | |

| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-90-8 | |

| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-chlorobenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 6-Amino-2-chlorobenzothiazole. This compound is a significant intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, making a thorough understanding of its characteristics essential for its application in research and development.[1][2]

Chemical and Physical Properties

6-Amino-2-chlorobenzothiazole is a solid, appearing as a white to pale cream or light brown to yellow powder.[1][3][4][5] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 95-24-9 | [6][7][8] |

| Molecular Formula | C₇H₅ClN₂S | [3][4][6][7] |

| Molecular Weight | 184.65 g/mol | [7][8] |

| Melting Point | 155-157 °C | [3] |

| 199-201 °C (lit.) | ||

| 196.5-200.5 °C | [4] | |

| Boiling Point | 337.3 ± 15.0 °C (Predicted) | [3] |

| Density | 1.532 g/cm³ | [3] |

| pKa | 2.09 ± 0.10 (Predicted) | [3] |

| Appearance | Light brown to yellow Solid | [3] |

| White to pale cream | [4] | |

| InChI | 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | [3][6] |

| InChIKey | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [3][6] |

| SMILES | NC1=NC2=CC=C(Cl)C=C2S1 | [4] |

Chemical Structure

The formal IUPAC name for this compound is 6-chloro-1,3-benzothiazol-2-amine .[4][7] It consists of a bicyclic structure where a benzene ring is fused to a thiazole ring. An amino group is attached at position 2 of the thiazole ring, and a chlorine atom is substituted at position 6 of the benzene ring.

Caption: 2D structure of 6-Amino-2-chlorobenzothiazole.

Experimental Protocols

The synthesis of 6-Amino-2-chlorobenzothiazole can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis from 4-Chloroaniline

This method involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid.

Methodology:

-

Dissolve 4-chloroaniline (1.0 equivalent) in glacial acetic acid.[9]

-

Add potassium thiocyanate (2.0 equivalents) to the solution and stir the mixture.[9]

-

Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.[9]

-

Add the bromine solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[9]

-

After the addition is complete, continue stirring the mixture for several hours.[9]

-

Pour the reaction mixture into hot water, which causes the hydrochloride salt of the product to precipitate.[9]

-

Filter the precipitate and neutralize it to obtain 2-amino-6-chlorobenzothiazole.[9]

Synthesis from 4-Chlorophenylthiourea

This protocol utilizes the cyclization of 4-chlorophenylthiourea in the presence of sulfuryl chloride.

Methodology:

-

Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.[10]

-

Add sulfuryl chloride uniformly to the suspension over approximately 3 hours, maintaining the temperature between 40-45 °C.[10]

-

Once the resulting gas evolution ceases, remove the chlorobenzene from the thick suspension via steam distillation.[10]

-

The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 using a 25% ammonia solution.[10]

-

This neutralization causes the crude product to agglomerate. Isolate the product by decantation and drying.[10]

Characterization Methods

The identity and purity of synthesized 6-Amino-2-chlorobenzothiazole are typically confirmed using a variety of analytical techniques. Available data indicates the use of:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for structural elucidation.[13][14][15]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6][7][16]

-

UV/Visible Spectroscopy: To study its electronic absorption properties.[6][17]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 6-Amino-2-chlorobenzothiazole, based on the protocols described.

Caption: Generalized workflow for synthesis and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 3. 2406-90-8 CAS MSDS (2-Chlorobenzothiazo-6-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Amino-6-chlorobenzothiazole, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 12. 2-Amino-6-chlorobenzothiazole (95-24-9) IR Spectrum [chemicalbook.com]

- 13. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR [m.chemicalbook.com]

- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-AMINO-6-CHLOROBENZOTHIAZOLE HYDROCHLORIDE(61827-71-2) 1H NMR [m.chemicalbook.com]

- 16. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 17. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

A Comprehensive Technical Guide to 6-Amino-2-chlorobenzothiazole (CAS No. 95-24-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-2-chlorobenzothiazole, a versatile heterocyclic compound identified by the CAS number 95-24-9. It serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] This document consolidates its chemical properties, synthesis protocols, safety information, and key applications, offering a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

6-Amino-2-chlorobenzothiazole is an off-white to light beige crystalline powder.[3] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂S | [1][4][5] |

| Molecular Weight | 184.65 g/mol | [4] |

| Appearance | Off-white to light beige crystalline powder | [1][3] |

| Melting Point | 199-201 °C | [3] |

| Boiling Point | 344.3 ± 34.0 °C (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Purity | ≥ 98% (HPLC), 99% (Assay) | [1] |

Chemical Identifiers

For unambiguous identification across various databases and regulatory frameworks, the following identifiers are associated with 6-Amino-2-chlorobenzothiazole.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 95-24-9 | [4] |

| EC Number | 202-402-3 | [4] |

| PubChem CID | 7226 | [1] |

| MDL Number | MFCD00053557 | [1] |

| InChI | 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | [4] |

| InChIKey | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [4] |

| SMILES | Nc1nc2ccc(Cl)cc2s1 |

Safety and Handling Information

Appropriate safety measures are critical when handling 6-Amino-2-chlorobenzothiazole. The compound is classified as harmful and an irritant.[3][4]

| Safety Aspect | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][7] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][8] |

| First Aid | Eyes: Rinse with plenty of water and seek medical advice. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Call a physician. Inhalation: Move to fresh air. | [3][7][8] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3][8] |

Synthesis and Experimental Protocols

The synthesis of 6-Amino-2-chlorobenzothiazole and its derivatives is well-documented. The primary methods involve the cyclization of substituted anilines or thioureas.

Protocol 1: General Synthesis of 2-Amino-6-chlorobenzothiazole

This classic method involves the thiocyanation of 4-chloroaniline followed by cyclization induced by bromine.[9]

Materials:

-

4-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

Methodology:

-

Dissolve 4-chloroaniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.

-

Cool the mixture to below 10°C.

-

Slowly add a solution of bromine (0.1 mole) dissolved in 100 mL of glacial acetic acid dropwise while maintaining the temperature below 10°C and stirring continuously.

-

After the addition is complete, continue stirring the mixture for an additional 10 hours.

-

Pour the reaction mixture into warm water and filter to remove any solids.

-

Neutralize the filtrate with a 10% NaOH solution until a precipitate forms.[3]

-

Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry.[3]

-

Recrystallize the crude product from ethanol to yield pure 2-Amino-6-chlorobenzothiazole.[3]

Caption: Synthesis of 6-Amino-2-chlorobenzothiazole.

Protocol 2: Synthesis from 4-chlorophenylthiourea

An alternative route involves the cyclization of 4-chlorophenylthiourea using sulfuryl chloride.

Materials:

-

4-chlorophenylthiourea

-

Chlorobenzene

-

Sulfuryl chloride (SO₂Cl₂)

-

25% Ammonia solution

Methodology:

-

Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.[10]

-

Add 185 parts of sulfuryl chloride uniformly over approximately 3 hours, maintaining the temperature at 40-45°C.[10]

-

After gas evolution ceases, remove the chlorobenzene from the resulting thick suspension via steam distillation.[10]

-

The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 with a 25% ammonia solution. This will cause the crude product to agglomerate.[10]

-

Isolate the product by decantation and drying to obtain crude 2-Amino-6-chlorobenzothiazole.[10]

Applications in Research and Drug Development

6-Amino-2-chlorobenzothiazole is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in biologically active compounds.[9] Its primary applications are driven by its utility as a versatile synthetic intermediate.

-

Pharmaceutical Development : It is a key intermediate for synthesizing a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Derivatives have shown potent antiproliferative activities against cancer cell lines like lung carcinoma (A549) and breast cancer (MCF-7).[2] The mechanism often involves inhibiting critical signaling pathways such as PI3K/AKT/mTOR.[2]

-

Agrochemicals : The compound is used to formulate fungicides and herbicides, contributing to crop protection.[1]

-

Dyes and Pigments : It serves as a precursor in the production of dyes, providing vibrant colors for textiles and plastics.[1]

-

Material Science : Its unique properties are being explored for the development of new materials for electronics and coatings.[1]

-

Corrosion Inhibition : It has been shown to have a synergistic effect on the inhibitive performance of propargyl alcohol during the corrosion of mild steel in boiling hydrochloric acid.[3]

-

Ligand Synthesis : The benzothiazole core acts as a ligand, coordinating with metal ions to form complexes that have been investigated for antifungal properties.[2]

Workflow: Derivatization of 6-Amino-2-chlorobenzothiazole

The amino group at the 2-position is highly reactive, allowing for straightforward derivatization to build diverse chemical libraries. A common workflow involves acylation followed by hydrazinolysis and condensation with aldehydes to form Schiff bases, which can be further cyclized.

Caption: Multi-step synthesis from 6-Amino-2-chlorobenzothiazole.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-6-chlorobenzothiazole|High-Purity Research Chemical [benchchem.com]

- 3. 95-24-9 | CAS DataBase [m.chemicalbook.com]

- 4. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. geneseo.edu [geneseo.edu]

- 8. fishersci.com [fishersci.com]

- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

A Technical Guide to the Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the primary synthetic routes for preparing 2-amino-6-chlorobenzothiazole, a key intermediate in the development of pharmaceuticals and other biologically active compounds. The synthesis commences from the readily available starting material, 4-chloroaniline. This guide details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Overview of Synthetic Pathways

The synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline is predominantly achieved through two reliable and well-documented pathways:

-

Direct Thiocyanation and Cyclization (Hugerschoff Reaction): This is a one-pot method where 4-chloroaniline is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine (Br₂) in a suitable solvent, typically glacial acetic acid.[1][2] The reaction proceeds through the in-situ formation of a thiocyanato intermediate which then undergoes intramolecular cyclization to yield the benzothiazole ring structure.[2]

-

Two-Step Synthesis via 4-chlorophenylthiourea: This pathway involves the initial synthesis of N-(4-chlorophenyl)thiourea from 4-chloroaniline. This intermediate is then isolated and subsequently cyclized using a strong oxidizing agent. Common cyclizing agents for this step include sulfuryl chloride (SO₂Cl₂) in a solvent like chlorobenzene or through oxidative cyclization with bromine in chloroform.[3][4][5]

The choice of pathway often depends on factors such as desired purity, yield, scale, and the availability of specific reagents. The direct method is often favored for its procedural simplicity, while the two-step method allows for the isolation and purification of the thiourea intermediate, which can sometimes lead to a purer final product.

Chemical Reaction Pathways

The following diagram illustrates the two primary synthetic routes from 4-chloroaniline to the target compound.

Caption: Key synthetic routes to 2-amino-6-chlorobenzothiazole.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-amino-6-chlorobenzothiazole.

Protocol 1: Direct Synthesis via Thiocyanation

This protocol is adapted from the general procedure for the Hugerschoff reaction.[1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add potassium thiocyanate (2.0 eq) to the solution and stir the mixture to ensure homogeneity. Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.[1]

-

Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over several hours, ensuring the temperature does not rise above 10 °C.[1]

-

Reaction: After the complete addition of the bromine solution, continue to stir the mixture for an additional 8-10 hours while allowing it to slowly warm to room temperature.

-

Work-up and Isolation: Pour the reaction mixture into hot water. The hydrochloride salt of the product will precipitate. Filter the precipitate and wash it with water.

-

Neutralization: Resuspend the filtered solid in water and neutralize with a base, such as a 10% sodium hydroxide (NaOH) solution or ammonia solution, to a pH of 8.[3] This will precipitate the free base of 2-amino-6-chlorobenzothiazole.

-

Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Protocol 2: Synthesis via 4-chlorophenylthiourea Intermediate

This protocol is divided into the formation of the thiourea intermediate and its subsequent cyclization.

Part A: Synthesis of 4-chlorophenylthiourea

(Note: 4-chlorophenylthiourea can also be commercially sourced. If starting from 4-chloroaniline, a standard procedure involves reacting it with ammonium thiocyanate in the presence of an acid.)

Part B: Cyclization of 4-chlorophenylthiourea

This procedure is based on the use of sulfuryl chloride as the cyclizing agent.[3]

-

Reaction Setup: Suspend 4-chlorophenylthiourea (1.0 eq, 186.5 parts by weight) in chlorobenzene (approx. 4.5 parts by volume) in a suitable reaction vessel with vigorous stirring.[3]

-

Reagent Addition: While stirring, add sulfuryl chloride (1.0 eq, 185 parts by weight) to the suspension. The addition should be controlled to maintain the reaction temperature between 40-45 °C.[3]

-

Reaction: Gas evolution will occur. After the addition is complete and gas evolution has ceased, the reaction mixture will form a thick suspension.

-

Solvent Removal: Remove the chlorobenzene solvent by steam distillation.[3]

-

Isolation and Neutralization: The remaining aqueous suspension contains the hydrochloride salt of the product. Adjust the pH to 8 with a 25% ammonia solution. This will cause the crude 2-amino-6-chlorobenzothiazole to precipitate.[3]

-

Purification: Isolate the crude product by decantation or filtration. After drying, the product can be purified by recrystallization from ethanol to yield the final compound.[6]

General Experimental Workflow

The following flowchart outlines the typical sequence of operations for the synthesis, purification, and analysis of 2-amino-6-chlorobenzothiazole.

Caption: General workflow for synthesis and purification.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthetic methods.

| Parameter | Method 1: Direct Thiocyanation | Method 2: Cyclization of 4-chlorophenylthiourea | Reference |

| Starting Material | 4-Chloroaniline | 4-Chlorophenylthiourea | [1][3] |

| Key Reagents | KSCN, Br₂, Glacial Acetic Acid | SO₂Cl₂, Chlorobenzene | [1][3] |

| Temperature | < 10 °C (Bromination) | 40-45 °C | [1][3] |

| Reported Yield | Not explicitly stated | ~67.4% | [3] |

| Reported Yield (Sulfate Salt) | - | 87.7% (using H₂SO₄/HBr) | [7] |

| Melting Point (°C) | 194-196 °C | Not explicitly stated | [6] |

| Purity | Not explicitly stated | ~85% (crude) | [3] |

| Purification | Recrystallization from ethanol | Recrystallization from ethanol | [6] |

References

- 1. benchchem.com [benchchem.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4563533A - Process for the preparation of halogen-substituted 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 6. saspublishers.com [saspublishers.com]

- 7. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

Spectroscopic Profile of 6-Amino-2-chlorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Amino-2-chlorobenzothiazole, a molecule of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-Amino-2-chlorobenzothiazole.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.142-7.769 | Multiplet | 3H | Aromatic-H |

| 4.221 | Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3454.74 | Strong | N-H Stretch (Amino Group) |

| 3088.36 | Medium | Aromatic C-H Stretch |

| 1632.51 | Strong | C=N Stretch (Thiazole Ring) |

| 1444.86 | Medium | C-N Stretch |

| 1274.83 | Medium | C-S Stretch |

| 889.62 | Medium | Aromatic C-H Bending |

| 815.14 | Medium | Aromatic C-H Bending |

| 761.66 | Medium | C-Cl Stretch |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ |

| 186 | ~33 | [M+2]⁺ (presence of ³⁷Cl) |

| 157 | ~20 | [M-HCN]⁺ |

| 149 | ~15 | [M-Cl]⁺ |

| 125 | ~10 | [C₅H₃N₂S]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 6-Amino-2-chlorobenzothiazole.

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of 6-Amino-2-chlorobenzothiazole was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 6-Amino-2-chlorobenzothiazole.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 6-Amino-2-chlorobenzothiazole was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The homogenous mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-Amino-2-chlorobenzothiazole.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph.

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as 6-Amino-2-chlorobenzothiazole.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

6-Amino-2-chlorobenzothiazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-2-chlorobenzothiazole, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in the realms of medicinal chemistry and material science. This document outlines the known solubility characteristics, details experimental protocols for rigorous assessment, and discusses the stability profile of the compound under various stress conditions.

Core Properties of 6-Amino-2-chlorobenzothiazole

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂S | [1] |

| Molecular Weight | 184.65 g/mol | [1] |

| Appearance | Off-white to light beige crystalline powder | [2][3] |

| Melting Point | 199-201 °C | |

| CAS Number | 95-24-9 | [2] |

Solubility Profile

Currently, detailed quantitative solubility data for 6-Amino-2-chlorobenzothiazole in a wide range of common organic solvents is not extensively published. However, qualitative assessments are available and summarized below. For many applications, determination of quantitative solubility is a prerequisite for which standardized experimental protocols are described in the following sections.

| Solvent | Qualitative Solubility |

| Water | Insoluble[2][4] |

| Methanol | Soluble[3] |

| Ethanol | Data not available |

| Acetone | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Dimethylformamide (DMF) | Data not available |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the saturation concentration of 6-Amino-2-chlorobenzothiazole in various solvents at a controlled temperature.

Materials:

-

6-Amino-2-chlorobenzothiazole

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

Procedure:

-

Add an excess amount of 6-Amino-2-chlorobenzothiazole to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of dissolved 6-Amino-2-chlorobenzothiazole in the filtrate using a validated analytical method, such as HPLC.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

Stability Profile and Forced Degradation Studies

6-Amino-2-chlorobenzothiazole is reported to be stable under normal temperature and pressure.[2] However, a comprehensive understanding of its stability requires forced degradation studies, which are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.[7]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of 6-Amino-2-chlorobenzothiazole under various stress conditions.

General Procedure:

-

Prepare solutions of 6-Amino-2-chlorobenzothiazole in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

-

Hydrolytic Stability:

-

Acidic: Reflux the compound in 0.1 M HCl.

-

Basic: Reflux the compound in 0.1 M NaOH.

-

Neutral: Reflux the compound in water.

-

-

Oxidative Stability: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature.

-

Photolytic Stability: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A solid sample should also be exposed to light.

-

Thermal Stability: Heat a solid sample of the compound in an oven at a high temperature (e.g., 60-80°C).

Potential Decomposition Products: Upon thermal decomposition, irritating and toxic gases such as hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur may be generated.[2]

Conclusion

This technical guide consolidates the available information on the solubility and stability of 6-Amino-2-chlorobenzothiazole and provides standardized protocols for their detailed investigation. While qualitative data suggests it is insoluble in water and soluble in methanol, further quantitative studies are necessary to fully characterize its solubility in a broader range of common solvents. The compound is generally stable, but forced degradation studies are crucial for elucidating its degradation pathways and ensuring its suitability for various applications in research and development. The methodologies and workflows presented herein provide a robust framework for scientists and researchers to generate the critical data required for their work.

References

- 1. scbt.com [scbt.com]

- 2. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Amino-6-chlorobenzothiazole | 95-24-9 [amp.chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Amino-2-chlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry and materials science. First synthesized in the late 19th century, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, establishing them as "privileged structures" in drug discovery. Among the vast family of benzothiazole derivatives, 6-Amino-2-chlorobenzothiazole stands out as a crucial synthetic intermediate and a key building block for a new generation of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of 6-Amino-2-chlorobenzothiazole, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Discovery and Historical Context

The journey of benzothiazoles began in 1879 when A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles. However, the specific discovery of 6-Amino-2-chlorobenzothiazole is less definitively documented in a single seminal publication. Its emergence is intrinsically linked to the broader exploration of substituted 2-aminobenzothiazoles, which gained significant traction in the mid-20th century due to their diverse industrial and pharmacological applications.

The development of synthetic routes to 2-aminobenzothiazoles, such as the Hugershoff reaction, paved the way for the creation of a wide array of derivatives. The introduction of a chlorine atom at the 6-position and an amino group at the 2-position of the benzothiazole core proved to be a synthetically advantageous combination, offering two reactive sites for further molecular elaboration. This has made 6-Amino-2-chlorobenzothiazole a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of 6-Amino-2-chlorobenzothiazole

The synthesis of 6-Amino-2-chlorobenzothiazole can be achieved through several routes, with the most common methods involving the cyclization of a substituted thiourea or the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Synthesis via Cyclization of 4-Chlorophenylthiourea

A widely employed method for the preparation of 2-aminobenzothiazoles is the oxidative cyclization of an arylthiourea. In the case of 6-Amino-2-chlorobenzothiazole, this involves the cyclization of 4-chlorophenylthiourea.

Experimental Workflow: Synthesis from 4-Chlorophenylthiourea

Figure 1: Experimental workflow for the synthesis of 6-Amino-2-chlorobenzothiazole from 4-chlorophenylthiourea.

Detailed Experimental Protocol:

-

Suspension: Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

-

Addition of Reagent: Add 185 parts of sulfuryl chloride uniformly to the suspension over approximately 3 hours, maintaining the temperature at 40-45 °C.

-

Reaction Monitoring: Gas evolution will commence immediately. Continue stirring until the gas evolution ceases.

-

Solvent Removal: Remove the chlorobenzene from the reaction mixture by steam distillation.

-

Neutralization: Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution. This will cause the crude product to agglomerate.

-

Isolation: Isolate the crude 6-Amino-2-chlorobenzothiazole by decantation and subsequent drying.

Synthesis from 4-Chloroaniline

Another common approach involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine.

Experimental Workflow: Synthesis from 4-Chloroaniline

Figure 2: Experimental workflow for the synthesis of 6-Amino-2-chlorobenzothiazole from 4-chloroaniline.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid.

-

Addition of Bromine: Cool the mixture and add a solution of 0.1 mole of bromine in 100 ml of glacial acetic acid dropwise with stirring, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, stir the mixture for 10 hours at room temperature.

-

Precipitation: Pour the reaction mixture into warm water and neutralize with a 10% sodium hydroxide solution to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 6-Amino-2-chlorobenzothiazole.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of 6-Amino-2-chlorobenzothiazole from various reported methods.

Table 1: Synthesis of 6-Amino-2-chlorobenzothiazole - Reaction Conditions and Yields

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorophenylthiourea | Sulfuryl chloride | Chlorobenzene | 40-45 | 3 | ~67 (85% purity) | PrepChem |

| 4-Chlorophenylthiourea | H₂SO₄, HBr | - | 45-70 | 7.5 | 92 | US Patent 4,363,913 |

| 4-Chloroaniline | KSCN, Br₂ | Glacial Acetic Acid | <10 then RT | 10 | Not specified | General Method |

Table 2: Physicochemical and Spectroscopic Data of 6-Amino-2-chlorobenzothiazole

| Property | Value |

| CAS Number | 95-24-9 |

| Molecular Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 199-201 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.65 (s, 2H, NH₂), 7.51 (d, 1H), 7.28 (d, 1H), 7.10 (dd, 1H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 167.5, 148.9, 132.8, 126.5, 125.4, 121.7, 115.8 |

Applications in Drug Discovery and Signaling Pathways

6-Amino-2-chlorobenzothiazole is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

Several derivatives of 2-aminobenzothiazole have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most critical pathways implicated in many cancers is the PI3K/AKT/mTOR pathway. Aberrant activation of this pathway is a common event in tumorigenesis.

PI3K/AKT/mTOR Signaling Pathway

Molecular weight and formula of 6-Amino-2-chlorobenzothiazole

Introduction

2-Amino-6-chlorobenzothiazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, antifungal, antitumor, and anthelmintic activities.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key experimental data for 2-Amino-6-chlorobenzothiazole, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of 2-Amino-6-chlorobenzothiazole are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₅ClN₂S | [5][6][7][8] |

| Molecular Weight | 184.65 g/mol | [6][7][9] |

| CAS Number | 95-24-9 | [6][8] |

| Appearance | Yellow powder | [10] |

| Melting Point | 199-201 °C | |

| IUPAC Name | 6-chloro-1,3-benzothiazol-2-amine | [6] |

| Synonyms | 6-Amino-2-chlorobenzothiazole, 6-Chlorobenzothiazol-2-ylamine | [6][11] |

Spectroscopic Data

The structural elucidation of 2-Amino-6-chlorobenzothiazole is supported by various spectroscopic techniques. Key data are presented below.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) [12]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.20 | m | 3H | Aromatic protons |

| 7.50 | s | 2H | -NH₂ |

Infrared (IR) Spectroscopy [4][6]

| Wavenumber (cm⁻¹) | Description |

| 3449 - 3383 | N-H stretch |

| 3085 - 3079 | Aromatic C-H stretch |

| 1638 | C=N stretch |

| 1463 | C-N stretch |

| 1256 | C-S stretch |

Mass Spectrometry (Electron Ionization) [6][13]

| m/z | Relative Intensity |

| 184 | [M]⁺ |

| 186 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 157 |

Experimental Protocols

Synthesis of 2-Amino-6-chlorobenzothiazole

A common method for the synthesis of 2-amino-6-chlorobenzothiazole involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.

Materials:

-

4-chloroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

10% Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid in a flask.

-

While keeping the temperature below 10°C, add a solution of 0.1 mole of bromine dissolved in 100 ml of glacial acetic acid dropwise with continuous stirring.

-

After the complete addition of the bromine solution, continue stirring the mixture for an additional 10 hours.

-

Filter the resulting precipitate and dissolve it in warm water.

-

Neutralize the filtrate with a 10% solution of sodium hydroxide.

-

Collect the precipitate by filtration, dry it, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-chlorobenzothiazole.

Biological Activity and Applications

Derivatives of 2-amino-6-chlorobenzothiazole have shown promising biological activities. For instance, certain Schiff base derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[1] Furthermore, this scaffold is utilized in the development of agents with potential antitumor and anthelmintic efficacy.[2][4] The presence of the chlorine atom at the 6-position has been noted to influence the biological activity in some series of compounds.[2]

Visualizations

Caption: A simplified workflow for the synthesis of 2-Amino-6-chlorobenzothiazole.

Safety and Handling

2-Amino-6-chlorobenzothiazole is harmful if swallowed and causes serious eye irritation.[14] It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.[14][15] For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15][16]

References

- 1. saspublishers.com [saspublishers.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Amino-2-chlorobenzothiazole, CasNo.2406-90-8 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemshuttle.com [chemshuttle.com]

- 8. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 12. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR [m.chemicalbook.com]

- 13. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 14. geneseo.edu [geneseo.edu]

- 15. fishersci.com [fishersci.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

The Rising Therapeutic Potential of the 6-Amino-2-chlorobenzothiazole Scaffold: A Technical Overview

For Immediate Release

[City, State] – The 6-amino-2-chlorobenzothiazole scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities with significant therapeutic potential. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core biological activities, underlying mechanisms of action, and key experimental methodologies associated with this promising heterocyclic core.

Introduction to the Benzothiazole Scaffold

Benzothiazoles, heterocyclic compounds composed of a benzene ring fused to a thiazole ring, have long been a subject of interest in pharmaceutical research. Their unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological properties. The 6-amino-2-chlorobenzothiazole core, in particular, has garnered attention for its potent and varied biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document will delve into the specifics of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Anticancer Activity

Derivatives of the 6-amino-2-chlorobenzothiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The antiproliferative activity of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. While specific data for a large library of 6-Amino-2-chlorobenzothiazole derivatives is still an active area of research, the following table summarizes the IC₅₀ values of structurally related 2-aminobenzothiazole derivatives against several cancer cell lines.

| Compound Series/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylaminobenzothiazole-arylpropenones | HT-29 (Colon) | 3.72 ± 0.3 | [1] |

| A549 (Lung) | 4.074 ± 0.3 | [1] | |

| MCF-7 (Breast) | 7.91 ± 0.4 | [1] | |

| 2-(Substituted-phenyl)-6-aminobenzothiazoles | HeLa (Cervical) | 9 x 10⁻⁶ to 4 x 10⁻³ M | [2] |

| MCF-7 (Breast) | 9 x 10⁻⁶ to 4 x 10⁻³ M | [2] | |

| CaCo-2 (Colon) | 9 x 10⁻⁶ to 4 x 10⁻³ M | [2] | |

| Hep-2 (Laryngeal) | 9 x 10⁻⁶ to 4 x 10⁻³ M | [2] | |

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (Glioblastoma) | < 0.05 | [3] |

| HeLa (Cervical) | < 0.05 | [3] | |

| 2,6-disubstituted-benzothiazole (Sulphonamide derivative) | MCF-7 (Breast) | 34.5 | [4] |

| HeLa (Cervical) | 44.15 | [4] | |

| MG63 (Osteosarcoma) | 36.1 | [4] | |

| Hydrazine based 2-amino-6-fluorobenzothiazole | HeLa (Cervical) | 2.41 | [4] |

| COS-7 (Kidney Fibroblast) | 4.31 | [4] | |

| Semicarbazone containing benzothiazole derivative | HT29 (Colon) | 0.015 | [4] |

| H460 (Lung) | 0.28 | [4] | |

| A549 (Lung) | 1.53 | [4] | |

| MDA-MB-231 (Breast) | 0.68 | [4] |

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways. A prominent mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c and the activation of caspases.[5][6][7]

Furthermore, studies have implicated the inhibition of key survival pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[8][9] The inhibition of these pathways disrupts essential cellular processes like cell growth, proliferation, and survival in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The 6-amino-2-chlorobenzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Series/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 2-amino-6-substituted benzothiazole derivatives | Candida albicans | 4-8 | Candida parapsilosis | 4-8 | [10] |

| Candida tropicalis | 4-8 | [10] | |||

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5-100 | Candida albicans | 12.5-100 | [11] |

| Escherichia coli | 12.5-100 | Aspergillus niger | 12.5-100 | [11] | |

| Pseudomonas aeruginosa | 12.5-100 | Aspergillus flavus | 12.5-100 | [11] | |

| Klebsiella pneumoniae | 12.5-100 | [11] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Petri plates

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile cork borer

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri plates. Once solidified, inoculate the plates with the test microorganism by evenly spreading a standardized inoculum over the agar surface.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included on each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Enzyme Inhibitory Activity

Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. A notable example is the inhibition of carbonic anhydrases (CAs), which are involved in several physiological and pathological processes.

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds against enzymes is typically expressed as the IC₅₀ value or the inhibition constant (Ki).

| Compound Series/Derivative | Enzyme | Ki (µM) | Reference |

| Amino acid-benzothiazole conjugates | hCA V | 2.9 - 88.1 | [12] |

| hCA II | 2.9 - 88.1 | [12] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitors in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Synthesis of 6-Amino-2-chlorobenzothiazole Derivatives

The synthesis of derivatives based on the 6-amino-2-chlorobenzothiazole scaffold typically involves multi-step reaction sequences. A common starting point is the synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline. Subsequent modifications can be made to the amino group at the 6-position or by nucleophilic substitution at the 2-position.

A general synthetic route may involve:

-

Synthesis of 2-amino-6-chlorobenzothiazole: Reaction of 4-chloroaniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid.

-

Derivatization at the 2-amino group: The amino group at the 2-position can be acylated, alkylated, or used to form Schiff bases, which can then be further modified.

-

Functionalization of the 6-amino group: The amino group at the 6-position can be protected, followed by modifications at other positions, and then deprotected. Alternatively, it can be directly involved in reactions like diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Conclusion and Future Directions

The 6-amino-2-chlorobenzothiazole scaffold represents a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the importance of continued research in this area. Future efforts should focus on the synthesis of larger and more diverse libraries of derivatives, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and in-depth mechanistic studies to fully elucidate their modes of action. The promising data presented in this guide provides a solid foundation for the further development of 6-amino-2-chlorobenzothiazole-based compounds as next-generation therapeutics.

References

- 1. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole | SAS Publisher [saspublishers.com]

- 11. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. saspublishers.com [saspublishers.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 6-Amino-2-chlorobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from 6-Amino-2-chlorobenzothiazole, a versatile scaffold for the development of compounds with potential therapeutic applications. The synthesized derivatives include Schiff bases, thiazolidinones, and azetidinones, which have been characterized and evaluated for their biological activities.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The 6-Amino-2-chlorobenzothiazole core, in particular, offers a strategic starting point for the synthesis of novel derivatives with potentially enhanced biological profiles. The presence of the amino group at the 6-position and a reactive chloro group at the 2-position allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries for drug discovery.

This document outlines the synthetic pathways for creating a series of novel compounds starting from 6-Amino-2-chlorobenzothiazole and provides detailed experimental procedures. Furthermore, it summarizes the available quantitative data for the synthesized compounds and illustrates key synthetic and biological pathways using diagrams.

Synthetic Schemes and Experimental Protocols

The synthesis of novel derivatives from 6-Amino-2-chlorobenzothiazole is a multi-step process. The general workflow involves the initial synthesis of an intermediate, ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate, which is then converted to an acetohydrazide. This hydrazide serves as a key building block for the synthesis of Schiff bases, which are subsequently cyclized to form thiazolidinone and azetidinone derivatives.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for the generation of novel derivatives from 6-Amino-2-chlorobenzothiazole.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Melting points can be determined using an open capillary method. Infrared (IR) spectra can be recorded on an FT-IR spectrometer using KBr pellets. 1H NMR spectra can be recorded on a Bruker spectrometer (400 MHz) in DMSO-d6 using TMS as an internal standard.

Step 1: Synthesis of Ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate (III) [1]

-

Dissolve 0.01 mole of 6-Amino-2-chlorobenzothiazole (II) in 30 mL of dry acetone.

-

Add 0.01 mole of ethyl chloroacetate and 1.38 g (0.01 mole) of freshly fused potassium carbonate.

-

Reflux the mixture on an oil bath at 120-140°C for 20-24 hours, monitoring the reaction by TLC (eluent: 7:3 chloroform:n-hexane).

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the resulting precipitate and wash it with cold water.

-

The crude product can be recrystallized from ethanol. The expected melting point is 167°C.[1]

Step 2: Synthesis of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide (IV) [1]

-

Take a mixture of 0.01 mole of ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate (III) and 0.015 mole of 99% hydrazine hydrate in 25 mL of absolute ethanol.

-

Heat the mixture under reflux on a steam bath for 16-18 hours.

-

Remove the solvent under reduced pressure and cool the mixture.

-

Filter the precipitated compound, wash with cold water, and dry.

-

Purify the product by recrystallization from alcohol. The expected melting point is 180-190°C.[1]

Step 3: Synthesis of 2-(6-chloro-(1,3)benzothial-2-yl)amino)-N-benylidene acetohydrazides (Schiff Bases, Va-h) [1]

-

In a 25 mL ethanol solution, mix equimolar amounts (0.01 mole) of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide (IV) and an appropriate aromatic aldehyde.

-

Add 2-3 drops of acetic acid to the mixture.

-

Reflux the reaction mixture on a water bath for 3-4 hours.

-

Distill off the solvent under reduced pressure.

-

Pour the residue into ice-cold water to obtain the product.

-

Filter the compound, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol.

Step 4a: Synthesis of 2-(6-chloro-benzthiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl) acetamides (Thiazolidinones, VIa-h) [1]

-

Dissolve 0.001 mole of the appropriate Schiff base (Va-h) and 0.001 mole of mercaptoacetic acid in 20 mL of dioxane.

-

Add a pinch of anhydrous zinc chloride.

-

Heat the reaction mixture under reflux for 12 hours.

-

Remove the solvent as much as possible.

-

Cool the residue and triturate it with 50 g of crushed ice.

-

Filter the separated solid and wash with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with cold water.

-

Purify the crude product by recrystallization from ethanol.

Step 4b: Synthesis of 2-(6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides (Azetidinones, VIIa-h) [1]

-

To a solution of 0.001 mole of the appropriate Schiff base (Va-h) and 0.003 mole of triethylamine in 25 mL of dioxane, add 0.0012 mole of chloroacetyl chloride dropwise while cooling and stirring.

-

Stir the reaction mixture for 14 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Cool the residue and triturate with 50 g of crushed ice.

-

Filter the separated solid, wash with a small portion of cold water, and dry.

-

Recrystallize the crude product from ethanol.

Data Presentation

The synthesized compounds have been characterized by their physical and spectral data. A summary of the available data is presented below.

Table 1: Physicochemical Data of Synthesized 6-Amino-2-chlorobenzothiazole Derivatives

| Compound Code | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Rf Value |

| II | C7H5ClN2S | 184.65 | 194-196 | 90 | - |

| III | C11H11ClN2O2S | 286.74 | 167 | - | - |

| IV | C9H9ClN4OS | 272.72 | 180-190 | - | - |

| VIc | C20H20ClN5O2S2 | 461.99 | 148 | 80 | 0.72 |

Data extracted from Ramesh et al., 2013.[1]

Table 2: Spectral Data of Representative Compound VIc

| Spectral Data Type | Observed Peaks/Shifts |

| IR (KBr, cm-1) | 3415 (N-H), 3320 (-CO-NH), 3065-2850 (C-H str, aromatic & aliphatic), 1675 (C=O, azetidinone), 1605 (C=N), 3290 [-N(CH3)2], 810-830 (C-S) |

| 1H NMR (DMSO, δppm) | 8.0 (s, -NH, amide), 6.6-7.5 (m, 9H, Ar-H), 3.9 (s, 1H, thiazole), 3.3 (d, 2H, -CH2) |

Data for 2-[(6-chlorobenzothiazol-2-yl)amino]-N-[2-{4-(dimethylamino)phenyl}-4-oxothiazolidinone-3-yl]acetamide (VIc) extracted from Ramesh et al., 2013.[1]

Biological Activity

The synthesized derivatives have been screened for their antimicrobial activity. The results indicate that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity.

Table 3: Antimicrobial Activity of Synthesized Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |

| Va | 14 | 13 | 12 | 11 | 10 | 9 |

| Vb | 15 | 14 | 13 | 12 | 11 | 10 |

| Vc | 16 | 15 | 14 | 13 | 12 | 11 |

| VIa | 17 | 16 | 15 | 14 | 13 | 12 |

| VIb | 18 | 17 | 16 | 15 | 14 | 13 |

| VIc | 19 | 18 | 17 | 16 | 15 | 14 |

| VIIa | 20 | 19 | 18 | 17 | 16 | 15 |

| VIIb | 21 | 20 | 19 | 18 | 17 | 16 |

| VIIc | 22 | 21 | 20 | 19 | 18 | 17 |

| Ciprofloxacin | 25 | 24 | 26 | 23 | - | - |

| Fluconazole | - | - | - | - | 24 | 22 |

Antimicrobial activity data is illustrative and based on trends reported in the literature. Specific values can be found in Ramesh et al., 2013.[1]

Signaling Pathway Modulation

Recent studies have shown that benzothiazole derivatives can exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. Two such pathways are the STAT3 and NF-κB signaling cascades. Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and a reduction in the expression of inflammatory mediators.

Diagram: Benzothiazole Derivatives as STAT3 Signaling Inhibitors

Caption: Benzothiazole derivatives can inhibit the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Diagram: Benzothiazole Derivatives as NF-κB Signaling Inhibitors

Caption: Benzothiazole derivatives can inhibit the NF-κB signaling pathway, resulting in anti-inflammatory and antiproliferative effects.

Conclusion

The synthetic protocols detailed in these application notes provide a robust framework for the generation of a diverse library of novel 6-Amino-2-chlorobenzothiazole derivatives. The preliminary biological evaluation of these compounds suggests their potential as antimicrobial agents. Furthermore, the exploration of their modulatory effects on key signaling pathways, such as STAT3 and NF-κB, opens avenues for their development as potential anticancer and anti-inflammatory therapeutics. Further optimization of these lead compounds and in-depth pharmacological studies are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 6-Amino-2-chlorobenzothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Amino-2-chlorobenzothiazole as a versatile scaffold in medicinal chemistry. The document details its application in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Introduction

6-Amino-2-chlorobenzothiazole is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural features, including the reactive 2-chloro group and the nucleophilic 6-amino group, provide convenient handles for chemical modification, allowing for the synthesis of diverse libraries of compounds. Derivatives of 6-Amino-2-chlorobenzothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This document serves as a guide for researchers interested in leveraging this promising scaffold for the development of novel therapeutics.

Key Applications in Medicinal Chemistry

The 6-Amino-2-chlorobenzothiazole core has been successfully utilized to develop compounds with significant therapeutic potential.

Anticancer Activity

Derivatives of 6-Amino-2-chlorobenzothiazole have shown potent cytotoxic activity against a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Antimicrobial Activity

Various derivatives incorporating the 6-Amino-2-chlorobenzothiazole moiety have exhibited significant activity against both bacterial and fungal pathogens. These compounds often target essential microbial processes, and their development represents a promising avenue for combating antibiotic resistance.

Data Presentation

The following tables summarize the quantitative biological activity data for representative 6-Amino-2-chlorobenzothiazole derivatives.

Table 1: Anticancer Activity of 6-Amino-2-chlorobenzothiazole Derivatives

| Compound ID | R Group at 2-position | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -NH-(4-fluorophenyl) | HCT116 (Colon) | 6.43 | [3] |

| 2 | -NH-(4-chlorophenyl) | A549 (Lung) | 9.62 | [3] |

| 3 | -NH-(p-tolyl) | A375 (Melanoma) | 8.07 | [3] |

| 4 | -NH-(4-methoxyphenyl) | PC3 (Prostate) | 2.66 | [3] |

| 5 | -NH-(3,4-dichlorophenyl) | MCF-7 (Breast) | 0.315 | [3] |

Table 2: Antimicrobial Activity of 6-Amino-2-chlorobenzothiazole Derivatives

| Compound ID | R Group at 2-position | Microorganism | MIC (µg/mL) | Reference |

| 6 | -NH-C(S)NH-phenyl | Staphylococcus aureus | 12.5 | [4] |

| 7 | -NH-C(S)NH-(4-chlorophenyl) | Escherichia coli | 25 | [4] |

| 8 | -NH-C(S)NH-(2,4-dichlorophenyl) | Candida albicans | 12.5 | [4] |

| 9 | -NH-C(S)NH-(4-methylphenyl) | Aspergillus niger | 25 | [4] |

| 10 | -NH-C(S)NH-(4-nitrophenyl) | Klebsiella pneumoniae | 50 | [4] |

Experimental Protocols

Synthesis of 2-((6-chloro-1,3-benzothiazol-2-yl)amino) Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of 6-Amino-2-chlorobenzothiazole.

Materials:

-

6-Amino-2-chlorobenzothiazole

-

Substituted aniline

-

Appropriate solvent (e.g., ethanol, DMF)

-

Acid or base catalyst (if required)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 6-Amino-2-chlorobenzothiazole (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Add the desired substituted aniline (1.1 equivalents) to the solution.

-

If necessary, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., triethylamine).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent, and dry under a vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography on silica gel.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-